2-[6,7-dimethoxy-3-(3-methoxyphenyl)-2,4-dioxo-1-quinazolinyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide
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Overview
Description
2-[6,7-dimethoxy-3-(3-methoxyphenyl)-2,4-dioxo-1-quinazolinyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide is a member of quinazolines.
Scientific Research Applications
Anticancer Activity
2-[6,7-dimethoxy-3-(3-methoxyphenyl)-2,4-dioxo-1-quinazolinyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide and its derivatives have been explored for their potential in cancer treatment. Al-Sanea et al. (2020) synthesized various compounds with structural similarities, testing their anticancer activity against multiple cancer cell lines. One compound exhibited significant cancer cell growth inhibition against eight different cancer cell lines, demonstrating the potential of these compounds in anticancer research (Al-Sanea et al., 2020).
Anticonvulsant Activity
The derivatives of this compound have also been investigated for their anticonvulsant properties. Kayal et al. (2022) synthesized 1-benzylsubstituted derivatives and evaluated their affinity to GABAergic biotargets. The study found that while the synthesized substances did not show significant anticonvulsant activity, the research provided insights into the pharmacophore role of the cyclic amide fragment in anticonvulsant activity (Kayal et al., 2022).
Antioxidant Activity
The compound and its derivatives have been studied for antioxidant properties as well. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and assessed their antioxidant activity. The study demonstrated that these compounds, including this compound, possess significant antioxidant activity (Chkirate et al., 2019).
Anti-Inflammatory Activity
Moreover, this compound has been explored for anti-inflammatory properties. Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity in their study, indicating the potential utility of this compound in developing anti-inflammatory agents (Sunder & Maleraju, 2013).
Properties
Molecular Formula |
C23H23N5O6 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[6,7-dimethoxy-3-(3-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C23H23N5O6/c1-13-8-20(26-25-13)24-21(29)12-27-17-11-19(34-4)18(33-3)10-16(17)22(30)28(23(27)31)14-6-5-7-15(9-14)32-2/h5-11H,12H2,1-4H3,(H2,24,25,26,29) |
InChI Key |
CSJPKRLBZNAWAB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)C4=CC(=CC=C4)OC)OC)OC |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)C4=CC(=CC=C4)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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